molecular formula C14H17NO3S2 B13739360 [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate

[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate

Cat. No.: B13739360
M. Wt: 311.4 g/mol
InChI Key: SUDSXNDGGPMQNB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one is an organic compound that features a methoxyphenyl group and a morpholinylcarbothioylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and morpholine.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a reaction with morpholine to form an intermediate compound.

    Thioester Formation: The intermediate is then reacted with a thioester reagent to introduce the carbothioylsulfanyl group.

    Final Product: The final step involves the formation of the ethanone backbone, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group and the morpholinylcarbothioylsulfanyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethanone: Lacks the morpholinylcarbothioylsulfanyl group.

    4-Methoxybenzaldehyde: Lacks the ethanone backbone and the morpholinylcarbothioylsulfanyl group.

    Morpholine: Lacks the methoxyphenyl and ethanone groups.

Uniqueness

1-(4-Methoxyphenyl)-2-[(morpholin-4-yl)carbothioylsulfanyl]ethan-1-one is unique due to the presence of both the methoxyphenyl and morpholinylcarbothioylsulfanyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H17NO3S2

Molecular Weight

311.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate

InChI

InChI=1S/C14H17NO3S2/c1-17-12-4-2-11(3-5-12)13(16)10-20-14(19)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3

InChI Key

SUDSXNDGGPMQNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC(=S)N2CCOCC2

Origin of Product

United States

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